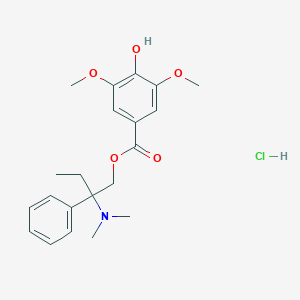![molecular formula C15H14N2O4S B2740151 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline CAS No. 321434-04-2](/img/structure/B2740151.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline is an organic compound that belongs to the class of nitroethenyl derivatives This compound is characterized by the presence of a benzenesulfonyl group and a nitro group attached to an ethenyl chain, which is further connected to a 3-methylaniline moiety
Wirkmechanismus
Target of Action
Based on its structural similarity to other benzenesulfonyl compounds, it may interact with amines .
Mode of Action
It’s known that benzenesulfonyl compounds can react with amines in the presence of an aqueous alkali like koh or naoh . The amine acts as a nucleophile and attacks the electrophilic benzenesulfonyl chloride, leading to the displacement of the chloride and the generation of the N-alkylbenzenesulfonamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline typically involves a multi-step process:
Formation of the Nitroethenyl Intermediate: The initial step involves the nitration of an appropriate precursor to introduce the nitro group. This is often achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Sulfonylation: The next step is the introduction of the benzenesulfonyl group. This can be done by reacting the nitroethenyl intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with 3-Methylaniline: The final step involves the coupling of the sulfonylated nitroethenyl intermediate with 3-methylaniline. This is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the benzenesulfonyl group can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used; for example, substitution with an amine can yield an amine derivative.
Oxidation: The products vary based on the oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloro-2-methylaniline
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-bromo-2-methylaniline
Uniqueness
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline is unique due to the presence of the 3-methylaniline moiety, which can influence its reactivity and interactions compared to its chloro or bromo analogs. The specific functional groups present in this compound make it suitable for particular applications in synthesis and research.
Eigenschaften
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-12-6-5-7-13(10-12)16-11-15(17(18)19)22(20,21)14-8-3-2-4-9-14/h2-11,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBGEXUWUGLSS-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)
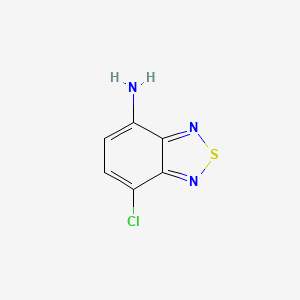
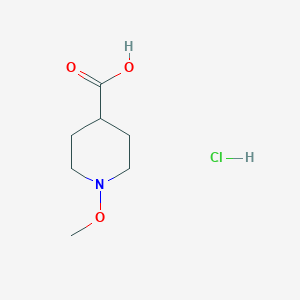
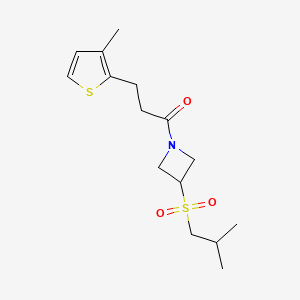
![ethyl 4-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2740074.png)
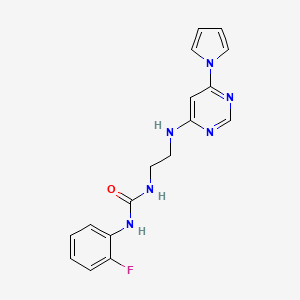
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)
![4-bromo-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2740084.png)
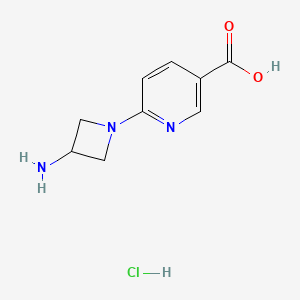
![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2740086.png)
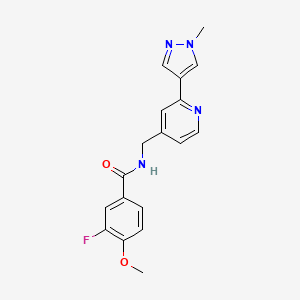
![10-(2,5-dimethylbenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2740088.png)
